molecular formula C16H19N5O5 B11480494 methyl {2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

methyl {2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11480494
M. Wt: 361.35 g/mol
InChI Key: QNTTWRCXWBRJFI-UHFFFAOYSA-N
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Description

METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring and a dimethoxyphenyl group. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the pyrimidine ring, often using a carbamimidamide intermediate.

    Esterification: The final step involves the esterification of the resulting compound to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

METHYL 2-{2-[N’-(2,4-DIMETHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

methyl 2-[2-[(E)-[amino-(2,4-dimethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C16H19N5O5/c1-24-10-4-5-11(12(8-10)25-2)19-15(17)21-16-18-9(6-13(22)20-16)7-14(23)26-3/h4-6,8H,7H2,1-3H3,(H4,17,18,19,20,21,22)

InChI Key

QNTTWRCXWBRJFI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N)OC

Origin of Product

United States

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